Thalidomide-5'-C3-PEG4-acid
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Overview
Description
Thalidomide-5’-C3-PEG4-acid is a derivative of thalidomide, a compound known for its immunomodulatory and anti-inflammatory properties. This compound is a PROTAC (PROteolysis TArgeting Chimera) building block that contains an E3 ligase ligand substituted with carboxylic acid. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-C3-PEG4-acid involves the conjugation of thalidomide with a polyethylene glycol (PEG) linker. The terminal carboxylic acid group of the PEG linker reacts with the primary amine groups of thalidomide in the presence of activators such as HATU or EDC to form a stable amide bond .
Industrial Production Methods
Industrial production of Thalidomide-5’-C3-PEG4-acid typically involves large-scale synthesis using automated reactors to ensure precision and consistency. The reaction conditions are optimized to achieve high yield and purity, and the product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-5’-C3-PEG4-acid undergoes various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can react with primary amines to form amide bonds.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield thalidomide and the PEG linker
Common Reagents and Conditions
Activators: HATU, EDC
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Conditions: Room temperature to moderate heating (25-60°C), inert atmosphere (e.g., nitrogen or argon)
Major Products Formed
The major products formed from the reactions of Thalidomide-5’-C3-PEG4-acid include stable amide bonds with various primary amine-containing molecules .
Scientific Research Applications
Thalidomide-5’-C3-PEG4-acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in developing new therapeutic agents for cancer and inflammatory diseases.
Industry: Utilized in the development of advanced drug delivery systems and bioconjugation techniques .
Mechanism of Action
Thalidomide-5’-C3-PEG4-acid exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the selective degradation of target proteins, such as transcription factors IKZF1 and IKZF3, through the ubiquitin-proteasome pathway. The PEG linker improves the solubility and bioavailability of the compound, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: Another thalidomide derivative with enhanced immunomodulatory properties.
Pomalidomide: A more potent analog of thalidomide with similar mechanisms of action.
Thalidomide-5-(PEG4-acid): A closely related compound with similar structural features and applications .
Uniqueness
Thalidomide-5’-C3-PEG4-acid is unique due to its specific PEG linker, which enhances its solubility and allows for more efficient conjugation with target proteins. This makes it a valuable tool in the development of PROTACs and other bioconjugates .
Properties
Molecular Formula |
C25H32N2O10 |
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Molecular Weight |
520.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C25H32N2O10/c28-21-6-5-20(23(31)26-21)27-24(32)18-4-3-17(16-19(18)25(27)33)2-1-8-34-10-12-36-14-15-37-13-11-35-9-7-22(29)30/h3-4,16,20H,1-2,5-15H2,(H,29,30)(H,26,28,31) |
InChI Key |
ZOZDMLQQXSYZNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
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